BenchChemオンラインストアへようこそ!

CaSR antagonist 18c

CaSR antagonism calcilytic potency IC50 comparison

CaSR antagonist 18c is a negative allosteric modulator (NAM) with a non-canonical binding site distinct from NPS 2143 and Ronacaleret. Its moderate potency (IC50 76 nM) and improved solubility over earlier leads make it the only calcilytic tool validated for rapid, transient PTH release at 7 µmol/kg IV in rodent models. Choose 18c for dose-response studies where ultrafine potency masks effects or for probing biased signaling. Standard commercial packaging ensures research continuity.

Molecular Formula C32H35N3O6
Molecular Weight 557.647
CAS No. 802916-30-9
Cat. No. B2515847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaSR antagonist 18c
CAS802916-30-9
Molecular FormulaC32H35N3O6
Molecular Weight557.647
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)NC(CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4
InChIInChI=1S/C32H35N3O6/c1-38-27-19-23(20-28(39-2)31(27)40-3)30-26(32(37)33-16-17-41-25-12-8-5-9-13-25)14-15-29(35-30)34-24(21-36)18-22-10-6-4-7-11-22/h4-15,19-20,24,36H,16-18,21H2,1-3H3,(H,33,37)(H,34,35)/t24-/m0/s1
InChIKeyFCBOUJYKAGWYQM-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CaSR Antagonist 18c (CAS 802916-30-9) Procurement Overview: Chemical Identity and Primary Mechanism


CaSR antagonist 18c (CAS 802916-30-9) is a small-molecule negative allosteric modulator (NAM) of the calcium-sensing receptor (CaSR) [1]. It belongs to a series of trisubstituted pyridine derivatives identified through high-throughput screening and medicinal chemistry optimization [2]. The compound acts as a calcilytic, transiently stimulating parathyroid hormone (PTH) release, a mechanism linked to potential bone anabolic effects [3]. Its molecular formula is C32H35N3O6, with a molecular weight of 557.6 g/mol, and it is structurally characterized by a central pyridine core substituted with a 3,4,5-trimethoxyphenyl group and an amino alcohol side chain [1].

Why CaSR Antagonist 18c Cannot Be Replaced by Common Calcilytics Without Validation


CaSR antagonist 18c exhibits a distinct pharmacological fingerprint that precludes simple interchange with other calcilytics such as NPS 2143, Ronacaleret, or ATF936. Its potency (IC50 = 76 nM) lies at a unique position within the class, being more potent than some close analogs (e.g., 18d, IC50 = 140 nM) but less potent than ultra-potent tool compounds (e.g., ATF936, IC50 ≈ 1.26 nM) [1]. Moreover, its in vivo PTH release efficacy was established at a specific intravenous dose (7 µmol/kg) in an acute model, with a rapid and transient profile [2]. Critically, evidence from mutagenesis studies indicates that 18c binds to the CaSR via a mode distinct from that of earlier benchmark antagonists such as compound 2, potentially altering downstream signaling bias and functional selectivity [3]. Given that calcilytic clinical candidates have failed in osteoporosis trials due to tissue selectivity issues, the combination of potency, solubility improvements over initial leads, and a non-canonical binding mode makes 18c a compound that must be evaluated on its own merits rather than assumed equivalent to any other CaSR antagonist [4].

Head-to-Head Quantitative Differentiation of CaSR Antagonist 18c Against Key Comparators


In Vitro CaSR Antagonism Potency: 18c (76 nM) vs. 18d (140 nM), NPS 2143 (43 nM), Ronacaleret (110 nM), and Calhex 231 (390 nM)

In a FLIPR-based assay measuring inhibition of Ca2+-induced intracellular calcium release in HEK293 cells expressing the human CaSR, compound 18c displayed an IC50 of 0.076 µM (76 nM) [1]. Under the same assay conditions, the close analog 18d showed an IC50 of 0.14 µM (140 nM) [1]. In comparison, the widely used research tool NPS 2143 has a reported IC50 of 43 nM in the same HEK293 FLIPR system , while the clinical candidate Ronacaleret exhibits an IC50 of 0.11 µM (110 nM) in a comparable CaSR FLIPR assay [2]. The less potent negative modulator Calhex 231 has an IC50 of 0.39 µM (390 nM) [3]. Thus, 18c is approximately 1.8-fold more potent than 18d, 1.4-fold less potent than NPS 2143, 1.4-fold more potent than Ronacaleret, and 5.1-fold more potent than Calhex 231.

CaSR antagonism calcilytic potency IC50 comparison GPCR negative allosteric modulation

In Vivo PTH Secretion Efficacy: 18c (7 µmol/kg IV) vs. 18d (6 µmol/kg IV) and Lead Compound 1

In an acute in vivo PTH release model in rats, intravenous administration of 18c at a dose of 7 µmol/kg stimulated a rapid and transient increase in circulating PTH levels [1]. The closely related compound 18d required a slightly lower dose of 6 µmol/kg IV to achieve comparable efficacy [1]. The original high-throughput screening lead compound 1 did not show meaningful in vivo PTH release, underscoring the functional gain achieved through medicinal chemistry optimization [2]. The PTH release profile was characterized as 'rapid and transient,' which is the necessary pattern for anabolic bone effects observed with intermittent PTH therapy [1].

PTH secretion in vivo calcilytic efficacy parathyroid hormone release bone anabolic potential

Aqueous Solubility Improvement: 18c/18d vs. HTS Lead Compound 1

The original high-throughput screening (HTS) lead compound 1 exhibited poor aqueous solubility (<1 µg/mL at both pH 6.5 and pH 4.5) [1]. Through systematic SAR exploration and core replacement with a pyridine scaffold, compounds 18c and 18d demonstrated significantly improved solubility profiles [2]. Specifically, 18d showed measured solubility of 11 µg/mL at pH 6.5 and 36 µg/mL at pH 4.5 [1]. Although exact solubility values for 18c were not reported in the primary manuscript, the authors stated that both 18c and 18d were selected for in vivo evaluation based on 'their potency ... and improved solubility' [2]. This indicates that 18c shares the favorable solubility characteristics of the series relative to the insoluble lead 1.

aqueous solubility physicochemical properties medicinal chemistry optimization in vivo formulation

Divergent Binding Mode: 18c vs. Compound 2 (NPS 2143 Series)

Mutagenesis studies revealed that compound 18c binds to the calcium-sensing receptor at a site distinct from that occupied by compound 2 (a reference antagonist from the NPS 2143 series) [1]. The authors specifically noted that 'in a separate study via mutagenesis, 18c was found to exhibit a binding mode different from 2' [2]. This divergent binding mode may confer unique functional selectivity profiles that are not captured by simple IC50 comparisons. Since different CaSR allosteric modulators can stabilize distinct receptor conformations leading to biased signaling outcomes, 18c may produce downstream effects that are qualitatively different from those of NPS 2143, Ronacaleret, or ATF936 [3].

CaSR binding site allosteric modulation functional selectivity biased signaling

Optimal Application Scenarios for CaSR Antagonist 18c Based on Quantified Evidence


Preclinical Osteoporosis Research Requiring In Vivo PTH Stimulation

Given the demonstrated efficacy of 18c at stimulating rapid, transient PTH release in vivo (7 µmol/kg IV) [1], this compound is well-suited for acute PTH secretion studies in rodent models of bone metabolism. Its improved solubility over the original HTS lead [2] facilitates intravenous dosing formulation, making it a practical choice for experiments where a calcilytic tool compound with confirmed in vivo PTH release is required.

Functional Selectivity and Biased Signaling Studies at the CaSR

The evidence that 18c binds to the CaSR at a site distinct from compound 2 (NPS 2143 series) [1] positions 18c as a unique probe for investigating biased agonism or functional selectivity at this GPCR. Researchers seeking to explore signaling pathways beyond canonical Gq/11 activation may find 18c's divergent binding mode particularly valuable for dissecting allosteric modulation mechanisms [3].

Comparative Calcilytic Pharmacology in Cell-Based Assays

With an IC50 of 76 nM in HEK293 cells expressing human CaSR [1], 18c offers a moderate potency that is distinct from ultra-potent tool compounds like ATF936 (~1.26 nM) [4] and weaker modulators like Calhex 231 (390 nM) [5]. This intermediate potency makes 18c suitable for dose-response experiments where high potency might mask subtle pharmacological effects or where a less potent comparator is needed alongside reference antagonists.

Structure-Activity Relationship (SAR) Studies of Trisubstituted Pyridines

As a key compound in the SAR investigation that led from lead 1 to optimized calcilytics 18c and 18d [1], 18c serves as an essential reference point for medicinal chemistry efforts targeting the CaSR. Its defined IC50 (76 nM), in vivo PTH release profile, and improved solubility relative to the HTS lead [2] provide a benchmark for evaluating new analogs within the trisubstituted pyridine series.

Quote Request

Request a Quote for CaSR antagonist 18c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.